Cas no 160358-04-3 (2-(3-Fluorophenyl)-2-methylpropan-1-amine)

2-(3-Fluorophenyl)-2-methylpropan-1-amine structure
160358-04-3 structure
Product Name:2-(3-Fluorophenyl)-2-methylpropan-1-amine
CAS No:160358-04-3
MF:C10H14FN
MW:167.223266124725
MDL:MFCD11052145
CID:1075584
PubChem ID:19960485
Update Time:2025-11-02

2-(3-Fluorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluoro-phenyl)-2-methyl-propylamine
    • 2-(3-fluorophenyl)-2-hydroxyethanamine
    • 2-amino-1-(3-fluorophenyl)ethan-1-ol
    • 2-hydroxy-2-(3-fluorophenyl) ethanamine
    • 2-hydroxy-2-(3-fluorophenyl)-ethanamine
    • AC1L1UGG
    • AC1Q4NBB
    • AC1Q53O9
    • AC1Q53OE
    • CTK7E2770
    • SureCN937543
    • SCHEMBL2260664
    • AKOS000302400
    • G32035
    • Z725146550
    • 160358-04-3
    • 2-(3-fluorophenyl)-2-methylpropan-1-amine
    • CS-0261991
    • EN300-80800
    • 2-(3-Fluorophenyl)-2-methylpropan-1-amine
    • MDL: MFCD11052145
    • Inchi: 1S/C10H14FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
    • InChI Key: UOESZEQYGLLTRN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C)(C)CN

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 219.1±15.0 °C at 760 mmHg
  • Flash Point: 96.1±8.3 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2-(3-Fluorophenyl)-2-methylpropan-1-amine Security Information

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Additional information on 2-(3-Fluorophenyl)-2-methylpropan-1-amine

Comprehensive Analysis of 2-(3-Fluorophenyl)-2-methylpropan-1-amine (CAS No. 160358-04-3): Properties, Applications, and Research Insights

2-(3-Fluorophenyl)-2-methylpropan-1-amine (CAS No. 160358-04-3) is a fluorinated organic compound with a unique structural framework, combining a phenyl ring substituted with a fluorine atom at the meta-position and a branched alkylamine moiety. This molecular architecture endows it with distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and specialty chemical applications. The 3-fluorophenyl group enhances its electronic properties, while the 2-methylpropan-1-amine backbone contributes to its steric and reactivity profiles.

In recent years, the demand for fluorinated compounds like 2-(3-Fluorophenyl)-2-methylpropan-1-amine has surged due to their versatility in drug discovery. Researchers frequently explore its potential as a building block for bioactive molecules, particularly in central nervous system (CNS) targeting agents. The fluorine atom in the aromatic ring is known to improve metabolic stability and membrane permeability, addressing common challenges in modern drug design. Questions such as "How does fluorination affect drug bioavailability?" or "What are the synthetic routes for 3-fluorophenyl derivatives?" reflect the growing curiosity around this compound.

From a synthetic chemistry perspective, CAS No. 160358-04-3 serves as a valuable intermediate for cross-coupling reactions, reductive aminations, and nucleophilic substitutions. Its 2-methylpropan-1-amine group offers a reactive site for further functionalization, enabling the creation of diverse derivatives. Laboratories often optimize protocols to achieve high yields, with queries like "optimizing synthesis of 2-(3-Fluorophenyl)-2-methylpropan-1-amine" trending in academic forums. Green chemistry approaches, including catalytic fluorination and solvent-free methods, are also being investigated to align with sustainable practices.

The compound's thermal stability and solubility characteristics make it suitable for material science applications. For instance, its incorporation into polymer matrices can enhance flame retardancy or optical properties. Searches such as "fluorinated amines in polymer modification" highlight this niche interest. Additionally, its potential role in liquid crystal formulations or organic semiconductors is under exploration, driven by the demand for advanced electronic materials.

Analytical techniques like HPLC, GC-MS, and NMR are critical for characterizing 2-(3-Fluorophenyl)-2-methylpropan-1-amine purity and structure. Researchers frequently seek "HPLC methods for fluorinated amine analysis" or "NMR spectral data of CAS 160358-04-3" to ensure reproducibility in studies. Regulatory compliance, including REACH and FDA guidelines, further underscores the need for precise quantification and impurity profiling.

In conclusion, 2-(3-Fluorophenyl)-2-methylpropan-1-amine (CAS No. 160358-04-3) exemplifies the intersection of innovation and utility in fluorinated chemistry. Its multifaceted applications—from life sciences to advanced materials—coupled with evolving synthetic methodologies, position it as a compound of enduring relevance. As research continues to unravel its potential, this molecule remains a focal point for answering pressing questions in modern chemistry.

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